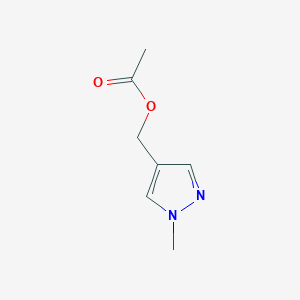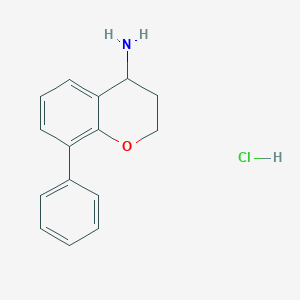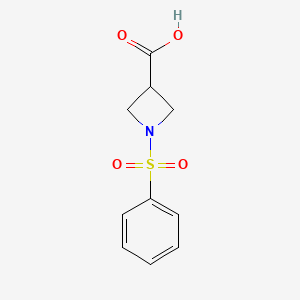![molecular formula C16H20N2O3 B1454258 1-[1-(Diethylcarbamoyl)ethyl]-1H-Indol-4-carbonsäure CAS No. 1096815-25-6](/img/structure/B1454258.png)
1-[1-(Diethylcarbamoyl)ethyl]-1H-Indol-4-carbonsäure
Übersicht
Beschreibung
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1096815-25-6 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 1-[2-(diethylamino)-1-methyl-2-oxoethyl]-1H-indole-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) . The Canonical SMILES for this compound is CCN(CC)C(=O)C©N1C=CC2=C(C=CC=C21)C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.34 g/mol . It has a XLogP3-AA value of 2.3 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 288.14739250 g/mol . The topological polar surface area is 62.5 Ų . The compound has a complexity of 395 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 1-[1-(Diethylcarbamoyl)ethyl]-1H-Indol-4-carbonsäure, wurden auf ihre potenziellen antiviralen Eigenschaften untersucht. Forschungen haben gezeigt, dass bestimmte Indolverbindungen die Replikation verschiedener Viren, einschließlich Influenza und Coxsackie B4-Virus, hemmen können . Die strukturelle Flexibilität von Indol ermöglicht die Synthese zahlreicher Analoga, die für die antivirale Aktivität optimiert werden können.
Entzündungshemmende Eigenschaften
Der Indolkern ist ein häufiges Merkmal in vielen Verbindungen mit entzündungshemmenden Wirkungen. Daher kann This compound bei der Entwicklung neuer entzündungshemmender Mittel eingesetzt werden. Seine Fähigkeit, entzündungshemmende Signalwege zu modulieren, könnte wertvoll sein bei der Behandlung von Erkrankungen wie Arthritis und anderen chronisch-entzündlichen Erkrankungen .
Anticancer-Anwendungen
Indolderivate sind bekannt für ihre Antikrebsaktivitäten, mit dem Potenzial, das Wachstum verschiedener Krebszelllinien zu hemmen. Die Verbindung This compound könnte als Leitverbindung bei der Synthese neuer Antikrebsmedikamente untersucht werden, die auf spezifische Signalwege abzielen, die an der Tumorentwicklung und -progression beteiligt sind .
Antibakterielle Wirkungen
Die antimikrobiellen Eigenschaften von Indolderivaten machen sie zu Kandidaten für die Entwicklung neuer Antibiotika. This compound könnte auf seine Wirksamkeit gegen eine Reihe von bakteriellen und Pilzpathogenen untersucht werden, um zur Bekämpfung von Antibiotika-resistenten Stämmen beizutragen .
Neuroprotektives Potenzial
Indolverbindungen haben sich bei der Neuroprotektion als vielversprechend erwiesen, was für Krankheiten wie Alzheimer und Parkinson von entscheidender Bedeutung ist. Die Fähigkeit von This compound, die Blut-Hirn-Schranke zu überwinden und Nervengewebe vor Schäden zu schützen, könnte ein bedeutender Forschungsbereich sein .
Pflanzenwachstumsregulation
Indolderivate, wie Indol-3-essigsäure, spielen eine Rolle beim Pflanzenwachstum und -entwicklung. This compound könnte Anwendungen in der Landwirtschaft haben, möglicherweise als synthetisches Auxin, um das Pflanzenwachstum zu regulieren und die Erträge zu verbessern .
Safety and Hazards
Wirkmechanismus
The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific targets and mode of action would depend on the particular structure and functional groups present in the indole derivative.
The biochemical pathways affected by indole derivatives can be quite diverse, given the wide range of biological activities these compounds can have. For example, some indole derivatives might inhibit certain enzymes, leading to changes in metabolic pathways .
The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the compound, such as its size, polarity, and stability. These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
The molecular and cellular effects of indole derivatives can vary widely, depending on the specific compound and its mechanism of action. Some indole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .
Biochemische Analyse
Biochemical Properties
1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their growth and function.
Transport and Distribution
Within cells and tissues, 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it interacts with different biomolecules within these compartments.
Eigenschaften
IUPAC Name |
1-[1-(diethylamino)-1-oxopropan-2-yl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGCDDSBPGMLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)
